molecular formula C₄₃H₅₇N₃O₉ B1145623 O-t-Butyl N-Carboxybenzyl Lysinonorlecine N''-Boc Cyclo-O',N'-diphenylethane N''-Boc CAS No. 869111-59-1

O-t-Butyl N-Carboxybenzyl Lysinonorlecine N''-Boc Cyclo-O',N'-diphenylethane N''-Boc

Cat. No.: B1145623
CAS No.: 869111-59-1
M. Wt: 759.93
InChI Key:
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps. Researchers have likely employed Boc-protection strategies during peptide synthesis. The conversion of amino functions to tert-butyl carbamate (Boc-derivative) is a common approach. The Boc-group provides stability during synthesis and can be selectively cleaved under mild acidic conditions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'O-t-Butyl N-Carboxybenzyl Lysinonorlecine N''-Boc Cyclo-O',N'-diphenylethane N''-Boc' involves the protection of the amine and carboxylic acid functional groups, followed by coupling of the protected lysine derivative with the protected norleucine derivative. The resulting dipeptide is then coupled with the protected cyclohexane derivative, followed by deprotection of the amine and carboxylic acid functional groups to yield the final product.", "Starting Materials": [ "Lysine", "Norleucine", "Cyclohexane", "tert-Butyl bromoacetate", "Benzyl chloroformate", "Diphenylethane", "Diisopropylethylamine", "N,N-Dimethylformamide", "Methanol", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of lysine amine group with tert-butyl bromoacetate in the presence of diisopropylethylamine and N,N-dimethylformamide", "Deprotection of lysine tert-butyl ester with hydrochloric acid in methanol", "Protection of lysine carboxylic acid group with benzyl chloroformate in the presence of diisopropylethylamine and N,N-dimethylformamide", "Deprotection of lysine benzyl ester with hydrogen chloride in methanol", "Coupling of protected lysine derivative with protected norleucine derivative using diisopropylcarbodiimide and N,N-dimethylformamide", "Coupling of resulting dipeptide with protected cyclohexane derivative using diisopropylcarbodiimide and N,N-dimethylformamide", "Deprotection of amine and carboxylic acid functional groups with sodium hydroxide and acetic acid", "Neutralization of reaction mixture with sodium bicarbonate", "Extraction of product with dichloromethane", "Washing of organic layer with water and brine", "Drying of organic layer with sodium sulfate", "Evaporation of solvent to yield final product" ] }

CAS No.

869111-59-1

Molecular Formula

C₄₃H₅₇N₃O₉

Molecular Weight

759.93

Synonyms

(3S,5S,6R)-tert-Butyl 3-((S)-4-(((S)-5-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexyl)amino)-3-hydroxybutyl)-2-oxo-5,6-diphenylmorpholine-4-carboxylate;  (3S,5S,6R)-3-[(3S)-4-[[(5S)-6-(1,1-Dimethylethoxy)-6-oxo-5-[[(phenylmethoxy)carbonyl]ami

Origin of Product

United States

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